Tetrafluoro(perfluoroisopropyl)iodine

Description

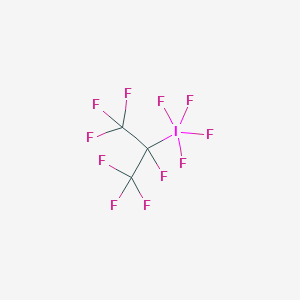

Tetrafluoro(perfluoroisopropyl)iodine, chemically represented as C₃F₇I (perfluoroisopropyl iodide), is a highly fluorinated alkyl iodide characterized by its strong carbon-iodine bond and perfluorinated backbone. This compound is notable for its stability under harsh conditions and its role as a precursor in photochemical, catalytic, and surfactant synthesis processes. Its structure consists of a perfluoroisopropyl group (CF(CF₃)₂) bonded to an iodine atom, which confers unique reactivity, particularly in UV-induced dissociation and nucleophilic substitution reactions .

Key applications include:

- Photochemical dissociation: Used in iodine lasers (e.g., Asterix IV/PALS) to generate excited iodine atoms for lasing at 1.315 µm .

- Surfactant synthesis: Serves as a chain-transfer agent in telomerization reactions to produce fluorinated surfactants .

- Building block for fluorinated polymers: Participates in nucleophilic aromatic substitution (SNAr) reactions to create advanced materials .

Properties

CAS No. |

51585-87-6 |

|---|---|

Molecular Formula |

C3F11I |

Molecular Weight |

371.92 g/mol |

IUPAC Name |

tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-iodane |

InChI |

InChI=1S/C3F11I/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |

InChI Key |

QRFPBURBLYVAPU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)I(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tetrafluoro(perfluoroisopropyl)iodine typically involves the use of hypervalent iodine reagents. One common method is oxidative fluorination using Selectfluor, which provides a mild and efficient route to hypervalent iodine(V) fluorides . This method avoids the use of harsh fluorinating reagents and allows for the isolation of pure iodine(V) fluorides after a simple work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s stability and purity.

Chemical Reactions Analysis

Tetrafluoro(perfluoroisopropyl)iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, iodide ions, and thiosulfate ions . For example, in the iodine clock reaction, hydrogen peroxide reacts with iodide ions to produce iodine molecules, which can further react with thiosulfate ions to form iodide ions again . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetrafluoro(perfluoroisopropyl)iodine has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique chemical properties make it valuable in the synthesis of fluorinated polymers and surfactants . Additionally, it is used in the development of energy storage and conversion devices, such as batteries and fuel cells, due to its high chemical and thermal stability . The compound’s ability to form stable complexes with other molecules also makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of Tetrafluoro(perfluoroisopropyl)iodine involves its ability to form stable complexes with other molecules through halogen bonding. This interaction stabilizes the iodine center and allows the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Tetrafluoro(perfluoroisopropyl)iodine belongs to the broader class of perfluoroalkyl iodides. Below is a comparison with analogous compounds:

Key Observations :

- Chain length effects : Shorter perfluoroalkyl chains (e.g., C₃F₇I) exhibit lower boiling points compared to longer-chain derivatives like C₆F₁₃I, enhancing their utility in low-temperature applications .

- Reactivity : The C–I bond in C₃F₇I is more susceptible to photodissociation than the stable I–O bonds in hypervalent iodine reagents (e.g., IBS), making it ideal for laser systems .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

- C₃F₇I : The iodine atom undergoes substitution with nucleophiles (e.g., in telomerization with 3,3,3-trifluoropropene) to form surfactants. The perfluoroisopropyl group stabilizes transition states, enhancing reaction rates .

- C₆F₁₃I: Similar reactivity but forms longer-chain telomers, which are modified into non-ionic surfactants via esterification with polyethylene glycol .

- Hypervalent iodine reagents (e.g., FIBX) : Unlike C₃F₇I, these compounds act as oxidants, facilitating electrophilic substitutions or cyclizations in organic synthesis .

Photochemical Behavior

- C₃F₇I: UV irradiation cleaves the C–I bond, releasing iodine atoms in excited states for laser applications. This property is unmatched by non-iodinated fluorocarbons .

- I-MPh (iodinated phenol derivatives): Exhibit enhanced EUV photoabsorption but lack the photodissociation efficiency of C₃F₇I due to differences in bond strength and electronic structure .

Thermal and Kinetic Stability

- C₃F₇I : Demonstrates moderate thermal stability, decomposing above 200°C. Its photolytic instability is advantageous in laser systems but requires careful handling in synthetic applications .

- Hypervalent iodine reagents : Decompose at lower temperatures (e.g., IBS at ~150°C), limiting their use in high-temperature processes .

Spectroscopic Characterization

- 19F NMR : C₃F₇I shows distinct fluorine environments (CF₃ vs. CF groups), with chemical shifts between -70 to -80 ppm, aiding in reaction monitoring .

- Mass spectrometry : Molecular ion peaks at m/z 346 (C₃F₇I) confirm purity, while hypervalent iodine compounds exhibit fragmentation patterns indicative of I–O bond cleavage .

Q & A

Q. How do substituent effects in perfluoroalkyl iodides alter their suitability for laser applications compared to C₃F₇I?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.